Scientific Field: Organic Chemistry
Application Summary: 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol is used in the synthesis of various chemical compounds.
Methods of Application: The compound is synthesized through acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride.
Results: The synthesis resulted in a new trifluoromethyl-substituted dielectrophile.
Scientific Field: Medicinal Chemistry
Application Summary: 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol is used as a building block in the preparation of chiral ligands.
Scientific Field: Plant Biology
Methods of Application: TFIBA was prepared by an enzymatic method.
Application Summary: 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol has been used in the synthesis of trifluoromethylpyridines.
Application Summary: 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol is used in the synthesis of trifluoromethyl-substituted dielectrophiles.
This is a colorless liquid alcohol at room temperature []. Its origin is likely through synthetic processes in research labs. Research explores its properties for various applications.
The molecule has a central butane chain with two methyl groups attached at the 3rd carbon. Three fluorine atoms are bonded to the first carbon. This structure allows for studying hydrogen bonding and molecular interactions [].
Data on specific properties like melting point, boiling point, or solubility might be limited due to the compound's niche research applications [].
Not applicable for this compound in the context of scientific research.